Dehydroxy Vildagliptin

Description

Structure

3D Structure

Properties

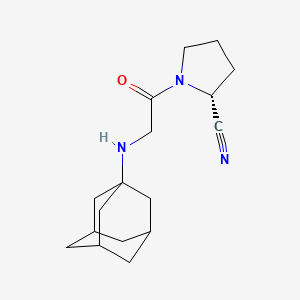

Molecular Formula |

C17H25N3O |

|---|---|

Molecular Weight |

287.4 g/mol |

IUPAC Name |

(2R)-1-[2-(1-adamantylamino)acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O/c18-10-15-2-1-3-20(15)16(21)11-19-17-7-12-4-13(8-17)6-14(5-12)9-17/h12-15,19H,1-9,11H2/t12?,13?,14?,15-,17?/m1/s1 |

InChI Key |

GFJBFJGNXDVDDX-UZZMVUAXSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)C3)C#N |

Origin of Product |

United States |

Scope and Research Focus of Dehydroxy Vildagliptin Investigations in Scholarly Literature

Chemical Stress-Induced Degradation of Vildagliptin Yielding Dehydroxy-Related Products

Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug substance. Vildagliptin has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, particularly at elevated temperatures. nih.govresearchgate.netresearchgate.net

Under acidic conditions, particularly at elevated temperatures, vildagliptin undergoes degradation. nih.gov Studies have shown that in the presence of 1M HCl at 70°C, a significant degradation of vildagliptin occurs. nih.gov One of the identified degradation products formed under acidic stress is 2-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. tandfonline.com Another study observed a major degradant at a relative retention time (RRT) of 1.3 under acidic conditions. scholasticahq.com Furthermore, at room temperature in 1M HCl, vildagliptin showed 59.28% degradation after 240 minutes. nih.gov The hydrolysis of the cyano group to an amide and subsequently to a carboxylic acid is a potential pathway, with one degradant identified as 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide being formed under acidic, basic, and oxidative conditions. researchgate.net

Vildagliptin is also susceptible to degradation in basic media. nih.gov In 1M NaOH at room temperature, 84.33% degradation was observed after 240 minutes, and at 70°C, the drug was completely degraded within 60 minutes. nih.gov Several degradation products have been identified under basic hydrolysis. These include 1-(((1S, 3S, 5S, 7S)-1,3-dihydroxyadamantan-2-yl)glycyl)pyrrolidine-2-carboxamide, 1-(((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl)glycyl)pyrrolidine-2-carboxamide, and (1,4-dioxo-1,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl)glycylproline. tandfonline.com The formation of an amide impurity is also reported under basic stress conditions. researchgate.net The primary metabolic pathway of vildagliptin involves hydrolysis of the cyano group to form a carboxylic acid metabolite, a reaction that can be accelerated under basic conditions. nih.govdrugbank.comopenaccessjournals.com

Oxidative stress is a significant factor in the degradation of vildagliptin. nih.gov In the presence of 3% H2O2 at room temperature, 87.04% degradation occurred after 180 minutes. nih.gov At 70°C, complete degradation was observed within 60 minutes in 3% H2O2. nih.gov Oxidative degradation can lead to the formation of several products. One study identified five major degradants under oxidative conditions. scholasticahq.com Another reported the formation of N-hydroxy-N-((1R, 3S, 5R, 7S)-3-hydroxyadamantan-1-yl) glycinate (B8599266) and (1S, 3R, 5R, 7S)-3-(hydroxyamino)adamantan-1-ol. researchgate.nettandfonline.com Additionally, a degradant identical to one formed under basic hydrolysis was also observed. researchgate.nettandfonline.com The formation of 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide also occurs under oxidative stress. researchgate.net

Under neutral hydrolysis conditions (water at 80°C), vildagliptin produces one major degradant. scholasticahq.com However, another study performing neutral hydrolysis at room temperature for 4 hours showed 94.51% recovery of vildagliptin with no significant degradant peak. ijpsr.com

Thermal stress in the solid state (e.g., at 80°C, 120°C, and 150°C) did not result in significant degradation of vildagliptin powder. scholasticahq.com However, in solution at 60°C, thermal degradation was observed over 240 hours, leading to a decrease in the vildagliptin peak and the appearance of two additional peaks. oup.com

Investigation of Process-Related Impurity Formation During Vildagliptin Synthesis

Impurities can also be introduced during the manufacturing process of vildagliptin. One such process-related impurity is (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile, referred to as Impurity-E. nih.gov This impurity was identified in several laboratory batches of vildagliptin. nih.gov Impurity-E is noted to be unstable in a diluent of water and acetonitrile (B52724) and degrades into a more stable impurity, (8aS)-3-hydroxy-octahydropyrrolo[1,2-a]piperazine-1,4-dione (Impurity-F). nih.gov The formation of Impurity-E is suggested to occur through aerobic oxidation during the synthesis process. nih.gov The chemical name for this compound is (2S)-1-{2-[(1-Adamantyl)amino]acetyl} pyrrolidine-2-carbonitrile (B1309360). synzeal.com

Kinetic Profiling of Degradation Product Formation

The degradation of vildagliptin under various stress conditions has been found to follow pseudo-first-order kinetics. nih.govresearchgate.net At room temperature (23°C), the calculated rate constants (k) for degradation were:

Oxidative conditions (3% H2O2): 4.76 × 10⁻⁴ s⁻¹ nih.govresearchgate.net

Basic conditions (1M NaOH): 3.11 × 10⁻⁴ s⁻¹ nih.govresearchgate.net

Acidic conditions (1M HCl): 1.73 × 10⁻⁴ s⁻¹ nih.govresearchgate.net

These kinetic parameters highlight that vildagliptin is most susceptible to degradation under oxidative conditions, followed by basic and then acidic conditions at room temperature. nih.gov

Table 1: Vildagliptin Degradation Under Stress Conditions

| Stress Condition | Temperature | Degradation (%) | Time (minutes) |

|---|---|---|---|

| 1M HCl | 70°C | ~85% | 210 |

| 1M HCl | 23°C | 59.28% | 240 |

| 1M NaOH | 70°C | 100% | 60 |

| 1M NaOH | 23°C | 84.33% | 240 |

| 3% H₂O₂ | 70°C | 100% | 60 |

Table 2: Kinetic Parameters for Vildagliptin Degradation at 23°C

| Degradation Condition | Rate Constant (k) (s⁻¹) |

|---|---|

| Oxidative (3% H₂O₂) | 4.76 × 10⁻⁴ |

| Basic (1M NaOH) | 3.11 × 10⁻⁴ |

Influence of Pharmaceutical Excipients on Degradation Profiles and Impurity Generation

The interaction between an active pharmaceutical ingredient and the excipients within a formulation is crucial for the stability of the final dosage form. scholasticahq.com Excipients, while pharmaceutically inactive, can significantly influence the degradation profile of the API. scholasticahq.comgoogle.com The stability of vildagliptin has been studied in the presence of several common excipients to assess their compatibility. nih.gov

DPP-4 inhibitors that possess primary or secondary amino groups, such as vildagliptin, have been noted for potential incompatibilities with certain excipients, particularly those with acidic properties or reactive impurities. nih.govgoogle.com However, forced degradation studies have shown that the presence of excipients can have varied and sometimes protective effects on vildagliptin's stability under specific stress conditions. scholasticahq.com

One study investigating the effect of individual excipients found that microcrystalline cellulose, magnesium stearate, povidone, sodium starch glycolate, sucrose (B13894), and lactose (B1674315) decreased the percentage of vildagliptin degradation under the tested stress conditions, with the extent of this effect depending on the chemical nature of the excipient. scholasticahq.com When a mixture of these excipients was combined with vildagliptin, a decrease in the percentage of drug degradation was also observed. scholasticahq.com Another study noted that under conditions of high temperature and humidity, excipients such as lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone (B124986) had a visible impact on the -NH- and C=O groups of the vildagliptin molecule. nih.govnih.govresearchgate.net

The choice of excipient can also offer selective protection depending on the environmental conditions. For example, lactose has been reported to provide better protection for vildagliptin in acidic conditions, whereas sucrose was found to be more protective in alkaline conditions. nih.gov Conversely, the presence of lactose, a reducing sugar, can also promote the formation of the amide and diketopiperazine impurities. nih.gov

The findings from these research studies underscore the complexity of API-excipient interactions and their impact on drug stability.

Table 1: Summary of Excipient Influence on Vildagliptin Degradation

| Excipient | Observed Effect on Vildagliptin Stability | Reference(s) |

|---|---|---|

| Excipient Mixture | Decreased the percentage of vildagliptin degradation under stress conditions. | scholasticahq.com |

| Microcrystalline Cellulose (MCC) | Decreased the percent of degradation; however, known to have potential incompatibility with secondary amine drugs. | nih.govscholasticahq.com |

| Magnesium Stearate | Decreased the percent of degradation; showed a visible impact on vildagliptin's functional groups at high temperature/humidity. | nih.govscholasticahq.com |

| Povidone (PVP) | Decreased the percent of degradation. | scholasticahq.com |

| Sodium Starch Glycolate | Decreased the percent of degradation; however, known to have potential incompatibility with secondary amine drugs. | nih.govscholasticahq.com |

| Sucrose | Decreased the percent of degradation; provided better protection in alkaline conditions. | nih.govscholasticahq.com |

| Lactose | Decreased the percent of degradation; provided better protection in acidic conditions but can promote amide impurity formation. | nih.govscholasticahq.com |

| Mannitol | Showed a visible impact on vildagliptin's functional groups at high temperature/humidity. | nih.govnih.gov |

Advanced Analytical Methodologies for Detection, Quantification, and Isolation

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities. They allow for the effective separation of the main component, Vildagliptin (B1682220), from its related substances, including Dehydroxy Vildagliptin.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is a widely used and robust method for the routine quality control and impurity profiling of Vildagliptin. ijpsr.comscholasticahq.com These methods are valued for their precision, accuracy, and suitability for quantifying related substances. ijpsr.com

The principle of RP-HPLC involves a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. In the context of this compound, various RP-HPLC methods have been developed and validated. These methods typically use a combination of an aqueous buffer and an organic modifier as the mobile phase, with detection commonly performed at wavelengths around 210 nm or 220 nm, where both Vildagliptin and its impurities exhibit optimal absorbance. ijpsr.comnih.govresearchgate.net

Several studies have demonstrated the development of stability-indicating RP-HPLC methods capable of separating Vildagliptin from its degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and thermal degradation. researchgate.netnih.gov For instance, a method might use a C18 column with a gradient elution of a phosphate (B84403) buffer and acetonitrile (B52724), effectively resolving Vildagliptin from its impurities. ijrpr.comjournalcmpr.com The specificity of these methods ensures that there is no interference from the diluent or placebo components at the retention times of the analytes. ijpsr.com

Table 1: Exemplary RP-HPLC-UV Method Parameters for Vildagliptin Impurity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | BDS Hypersil C8, 250 x 4.6 mm, 5µ | ijpsr.com |

| Mobile Phase A | Ammonium dihydrogen orthophosphate and octane (B31449) sulfonic acid sodium salt buffer (pH 4) | ijpsr.com |

| Mobile Phase B | Methanol:Buffer (95:5) | ijpsr.com |

| Flow Rate | 0.8 mL/min | ijpsr.com |

| Detection Wavelength | 210 nm | ijpsr.com |

| Column Temperature | 35°C | ijpsr.com |

| Injection Volume | 10 µL | ijpsr.com |

For a more comprehensive characterization and identification of impurities, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is employed. nih.govnih.gov UHPLC offers significant advantages over conventional HPLC, including higher separation efficiency, shorter analysis times, and increased resolution, which are crucial for resolving complex mixtures of impurities. researchgate.netoup.com

The coupling of UHPLC with DAD allows for the acquisition of UV spectra for each separated peak, aiding in peak purity assessment and preliminary identification. The addition of a mass spectrometer provides mass-to-charge ratio (m/z) data, which is invaluable for the structural elucidation of unknown impurities and degradation products. nih.govresearchgate.net Forced degradation studies of Vildagliptin have utilized UHPLC-DAD-MS to identify and propose structures for several new degradation products formed under acidic, basic, and oxidative conditions. nih.govnih.gov For example, under such stress, degradants like [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid and 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid have been identified. nih.govresearchgate.net This technique is particularly powerful for identifying impurities that are present at very low levels. oup.com

When an impurity is identified and needs to be characterized further through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, it must first be isolated in a sufficient quantity and high purity. Semi-preparative liquid chromatography is the method of choice for this purpose. nih.govresearchgate.net

This technique uses wider columns and higher flow rates compared to analytical HPLC to handle larger sample loads. The goal is to collect the fraction containing the specific impurity of interest, such as this compound or other degradation products. Research has shown the successful isolation of Vildagliptin-related impurities from enriched crude samples using semi-preparative LC. researchgate.netnih.govresearchgate.net For example, an unstable impurity was identified, which degraded into a more stable compound that was subsequently isolated for full structural characterization using various spectroscopic methods. nih.govresearchgate.net

Validation of Analytical Methods for this compound-Related Substances

Method validation is a mandatory process to ensure that an analytical method is suitable for its intended purpose. For methods designed to quantify impurities like this compound, validation is performed according to guidelines from the International Council for Harmonisation (ICH). scholasticahq.comijrpr.comijpcbs.com

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. ijpsr.comscirp.org In the context of this compound analysis, specificity is demonstrated by showing that the method can separate the this compound peak from Vildagliptin and other known and unknown impurities. ijpsr.comnih.gov This is often confirmed by analyzing stressed samples where degradation products are intentionally generated. nih.gov The absence of interfering peaks at the retention time of the analyte in placebo and blank chromatograms confirms the method's specificity. ijpsr.comscholasticahq.com Peak purity analysis, often performed with a DAD, is also used to demonstrate that the analyte peak is not co-eluting with other substances. nih.gov

Linearity and Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. ijpcbs.com For impurity quantification, this range typically spans from the Limit of Quantification (LOQ) to 150% of the impurity's specification limit. ijpsr.com The linearity is evaluated by analyzing a series of solutions of known concentrations and is typically confirmed by a correlation coefficient (r²) value greater than 0.99. ijpsr.comnih.govresearchgate.net

Accuracy : Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the impurity standard is spiked into the sample matrix. nih.gov The percentage recovery is then calculated. For Vildagliptin and its impurities, accuracy is typically assessed at multiple concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), with acceptance criteria for recovery usually falling within 98.0–102.0%. ijpsr.comscholasticahq.com

Precision : Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. scholasticahq.com The precision is expressed as the Relative Standard Deviation (%RSD) of the results. For impurity methods, the %RSD for precision is generally expected to be less than 2%. researchgate.netscirp.org

Table 2: Summary of Validation Parameters for Vildagliptin Impurity Quantification Methods

| Validation Parameter | Typical Finding | Acceptance Criteria (Example) | Source |

|---|---|---|---|

| Linearity (r²) | > 0.999 | > 0.99 | ijpsr.comresearchgate.netijpcbs.com |

| Range | LOQ to 150% of specification | - | ijpsr.com |

| Accuracy (% Recovery) | 90.5% - 99.6% | 98.0% - 102.0% | ijpsr.comscholasticahq.com |

| Precision (% RSD) | < 2.0% | < 2.0% | researchgate.netscirp.org |

| Limit of Detection (LOD) | 0.018 - 2.98 µg/mL | - | scholasticahq.comresearchgate.net |

| Limit of Quantification (LOQ) | 0.066 - 9.94 µg/mL | - | scholasticahq.comresearchgate.net |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in validating an analytical method, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these values would need to be experimentally determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

The determination is typically performed by analyzing a series of diluted solutions of a this compound reference standard. The LOD is often established as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a signal-to-noise ratio of 10:1. innovareacademics.inukaazpublications.com These values ensure that the method is sensitive enough for its intended purpose, such as impurity profiling in bulk Vildagliptin or its pharmaceutical formulations.

Research Findings: Currently, there are no published studies that report the specific LOD and LOQ values for this compound. For context, validated methods for the parent drug, Vildagliptin, and its other related compounds show a wide range of LOD and LOQ values depending on the analytical technique employed. For instance, an HPLC-MS/MS method determined an LOD of 0.5 ng/mL and an LOQ of 1.5 ng/mL for Vildagliptin. innovareacademics.in Another RP-HPLC method reported an LOD of 0.46 ppm and an LOQ of 1.39 ppm for Vildagliptin. ukaazpublications.com

Table 1: Illustrative Data Table for LOD and LOQ of Vildagliptin and Related Compounds (Note: Data for this compound is not available)

| Compound | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|

| This compound | N/A | Data Not Available | Data Not Available | N/A |

| Vildagliptin | HPLC-MS/MS | 0.5 ng/mL | 1.5 ng/mL | innovareacademics.in |

| Vildagliptin | RP-HPLC | 0.46 ppm (µg/mL) | 1.39 ppm (µg/mL) | ukaazpublications.com |

| Metformin-Related Compound A | HPLC-MS/MS | 0.6 ng/mL | 2.5 ng/mL | innovareacademics.in |

Evaluation of Method Robustness and Ruggedness

Robustness and ruggedness are measures of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters and environmental factors, respectively.

Robustness is typically evaluated by introducing minor changes to critical method parameters such as:

Mobile phase composition (e.g., ±2% variation in organic solvent ratio)

pH of the mobile phase buffer (e.g., ±0.2 units)

Column temperature (e.g., ±5°C)

Flow rate (e.g., ±0.1 mL/min) scispace.compharmainfo.in

The effect of these changes on the analytical results (e.g., peak area, retention time, and resolution) is monitored, and the relative standard deviation (RSD) is calculated. A low RSD indicates the method is robust.

Ruggedness assesses the reproducibility of the method under different conditions, such as:

Different analysts

Different instruments

Different laboratories

Different days

Research Findings: Specific studies evaluating the robustness or ruggedness of an analytical method for this compound have not been published. In the analysis of Vildagliptin, robustness is a standard validation parameter. nih.govijrpr.com For example, one GC-MS method for Vildagliptin was tested for robustness by varying the analyst, brand of derivatizing agent, and derivatization time and temperature; the results showed no significant impact on the method's performance. nih.gov

Table 2: Example of Robustness Parameter Evaluation for an Analytical Method (Hypothetical for this compound)

| Parameter | Variation | Result (%RSD of Peak Area) | Status |

|---|---|---|---|

| Flow Rate | ± 0.1 mL/min | Data Not Available | N/A |

| Mobile Phase pH | ± 0.2 | Data Not Available | N/A |

| Column Temperature | ± 5 °C | Data Not Available | N/A |

| Organic Phase Composition | ± 2% | Data Not Available | N/A |

Utilization of Reference Standards in Quantitative and Qualitative Analysis

Reference standards are highly purified compounds that are used as a benchmark for confirming the identity (qualitative analysis) and measuring the quantity (quantitative analysis) of a substance. A certified reference standard for this compound would be indispensable for any analytical work.

In qualitative analysis, the reference standard is used to:

Confirm the identity of a peak in a chromatogram by comparing retention times.

Verify the structure using spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In quantitative analysis, the reference standard is used to:

Prepare calibration curves to determine the concentration of the analyte in a sample.

Calculate the assay and impurity content in a drug substance or product.

Perform recovery studies to assess the accuracy of a method.

Research Findings: Commercial suppliers of pharmaceutical reference standards offer a wide range of Vildagliptin impurities. synzeal.comglppharmastandards.comglppharmastandards.com However, a specific reference standard for "this compound" is not listed in the catalogs of major suppliers based on available information. The development and validation of analytical methods for impurities are fundamentally reliant on the availability of such high-purity reference materials. synzeal.com These standards must be thoroughly characterized with a comprehensive Certificate of Analysis (CoA) that complies with regulatory standards. synzeal.com Without a reference standard, the definitive identification and accurate quantification of this compound are not feasible.

Theoretical and Computational Chemistry Approaches for Vildagliptin Analogs and Modified Scaffolds

In Silico Molecular Modeling and Docking Studies for Understanding Structural Implications

In silico molecular modeling and docking are pivotal computational techniques used to predict the preferred orientation of a ligand when bound to a receptor's active site. This process provides critical insights into the binding mode, affinity, and the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

For DPP-4 inhibitors, docking studies typically utilize the crystal structure of the human DPP-4 enzyme, which is available from the Protein Data Bank (PDB). globalresearchonline.net The enzyme's binding pocket is characterized by several key subsites, including the S1 and S2 pockets, which are crucial for ligand recognition and binding. nih.gov The 2-cyanopyrrolidine moiety of vildagliptin (B1682220), for instance, is known to bind to the catalytic S1 pocket. nih.gov

Basic computed properties for Dehydroxy Vildagliptin are available and provide a foundation for more complex modeling.

Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C17H25N3O | PubChem nih.gov |

| Molecular Weight | 287.4 g/mol | PubChem nih.gov |

| XLogP3 | 2.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area | 56.1 Ų | PubChem nih.gov |

Docking studies on vildagliptin and other analogs provide a comparative framework. For example, vildagliptin binds to the active site of DPP-4 (PDB ID: 6B1E) by forming hydrogen bonds and salt bridges, notably with the catalytic residues Glu205 and Glu206 in the S2 subsite. nih.gov The analysis of various compounds docked into the DPP-4 active site reveals key interactions that are consistently important for inhibition.

Molecular Docking Results of Selected Compounds with DPP-4

| Compound | Target PDB ID | Binding Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| Vildagliptin | 6B1E | -10.95 (GlideScore) | Glu205, Glu206 | nih.gov |

| Sitagliptin | 6B1E | Not specified | Not specified | acs.org |

| CMNPD13046 (Marine Molecule) | 6B1E | -13.34 (GlideScore) | Arg125, Glu206, Val207, Ser630, Asp739 | nih.gov |

| CMNPD17868 (Marine Molecule) | 6B1E | -13.45 (GlideScore) | Glu205, Glu206, Tyr547, Arg669 | nih.gov |

| Cryptochlorogenic acid | 4A5S | Not specified | Higher affinity than vildagliptin | ijper.org |

These studies demonstrate that while the core interactions with residues like Glu205 and Glu206 are critical, additional interactions with other residues can significantly enhance binding affinity, as shown by the higher scores of the marine compounds compared to vildagliptin. nih.gov Such in silico approaches are crucial for understanding the structural implications of modifying any part of the vildagliptin scaffold, including the removal of the hydroxyl group to form this compound.

Exploration of Structure-Activity Relationship for Modified Vildagliptin Scaffolds through Computational Methods

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, have greatly enhanced the ability to explore SAR for modified drug scaffolds. nih.govnih.gov These approaches allow for the systematic evaluation of various chemical modifications, guiding the synthesis of more potent and selective inhibitors.

For DPP-4 inhibitors, research has explored a wide variety of scaffolds beyond the cyanopyrrolidine base of vildagliptin. nih.govresearchgate.net Computational studies have been key to identifying promising new structural motifs. nih.govresearchgate.net These investigations help in designing compounds that can form optimal interactions with the DPP-4 binding sites. For instance, the S1 pocket is known to be hydrophobic, favoring scaffolds like the 2-cyanopyrrolidine of vildagliptin, while the S2 pocket can accommodate less hydrophobic moieties. nih.gov

The exploration of different scaffolds has yielded several classes of potential DPP-4 inhibitors, each with a unique SAR profile elucidated through computational analysis.

Computationally Explored Scaffolds for DPP-4 Inhibition

| Scaffold Type | Key SAR Findings from Computational Studies | Source |

|---|---|---|

| Halogenated Scaffolds | Substitution with fluorine, chlorine, and bromine can increase compound potency and metabolic stability. | nih.gov |

| Pyrazolopyrimidine | Substitution at the R2 position of the pyrazole (B372694) scaffold showed greater potency compared to the R1 position. | nih.gov |

| 1,2,3-Triazole Derivatives | Analogs designed based on a triazole moiety showed good binding interactions, with some exhibiting both arene–pi and hydrophilic interactions with key amino acids. | nih.gov |

| Quinazolinone | This scaffold has proven effective in the design of various bioactive compounds and is considered a useful motif for DPP-4 inhibitors. | nih.govresearchgate.net |

| Isoxazole | 3,5-diarylisoxazoles have been developed as DPP-4 inhibitors, with the heterocycle constructed via classical reaction pathways. | mdpi.com |

These computational explorations of SAR are not merely theoretical exercises. They provide actionable intelligence for synthetic chemists. For example, identifying that halogenation increases potency directs chemists to synthesize halogenated analogs. nih.gov Similarly, understanding the favorable substitution patterns on a pyrazole ring allows for the focused creation of more effective compounds. nih.gov Through these in silico methods, the vast chemical space of potential DPP-4 inhibitors can be navigated more efficiently, leading to the rational design of novel vildagliptin analogs and other modified scaffolds with improved therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.